molecular formula C22H17BrClN5OS2 B11680090 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11680090
M. Wt: 546.9 g/mol
InChI Key: XHBWYAVCXZJDKL-BRJLIKDPSA-N
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Description

The compound “N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted with sulfanyl, 4-chlorophenyl, and 4-methylphenyl groups. The bromothiophene and chlorophenyl substituents likely enhance lipophilicity and electronic effects, which are critical for binding to biological targets or influencing physicochemical properties .

Properties

Molecular Formula

C22H17BrClN5OS2

Molecular Weight

546.9 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17BrClN5OS2/c1-14-2-8-17(9-3-14)29-21(15-4-6-16(24)7-5-15)27-28-22(29)31-13-20(30)26-25-12-18-10-11-19(23)32-18/h2-12H,13H2,1H3,(H,26,30)/b25-12+

InChI Key

XHBWYAVCXZJDKL-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(S3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(S3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C22H17BrClN5OS
  • Molecular Weight : 546.9 g/mol
  • IUPAC Name : N'-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide

This complex structure includes a thiophene ring, a triazole moiety, and an acetohydrazide functional group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives similar to this compound. For instance, compounds with triazole rings have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole Derivative AS. aureus10 µg/mL
Triazole Derivative BE. coli15 µg/mL

These findings suggest that the incorporation of triazole and thiophene groups can enhance antimicrobial potency.

Anticancer Activity

The compound's potential anticancer properties have also been explored. A related study highlighted that triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0

The mechanism of action may involve the induction of apoptosis through mitochondrial pathways or inhibition of specific kinases involved in cell proliferation.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The following table summarizes findings related to COX inhibition:

CompoundCOX Inhibition (%) at 100 µM
Derivative C80%
Derivative D75%

This suggests that the compound may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their biological activities. The study reported that modifications in substituents significantly affected the biological profiles, indicating structure-activity relationships (SAR) that could guide future research.

Example Case Study Findings:

  • Synthesis : Various derivatives were synthesized using standard organic chemistry techniques.
  • Biological Testing : Each derivative was tested for antimicrobial and anticancer activities.
  • Results : Certain modifications led to increased potency against specific bacterial strains and cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,2,4-triazole-acetohydrazide derivatives, which exhibit structural diversity in their aromatic substituents, triazole substituents, and hydrazide linkages. Key comparisons include:

Compound ID/Name Key Structural Features Notable Substituents Potential Impact on Properties References
Target Compound 5-bromothiophen-2-yl, 4-chlorophenyl, 4-methylphenyl Bromine (electron-withdrawing), Chlorine (halogen), Methyl (electron-donating) Enhanced lipophilicity; potential for halogen bonding and steric effects
303102-51-4: N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-chloro-3-nitrophenyl, 4-ethyl, 4-methoxyphenyl Nitro (strong electron-withdrawing), Methoxy (electron-donating), Ethyl (alkyl) Increased polarity from nitro group; methoxy may improve solubility
ZE-4c: N-[{(2-phenyl)methylidene]-2-(4-(fluorophenyl)-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide Fluorophenyl, pyridinyl Fluorine (electron-withdrawing), Pyridine (polar heterocycle) Enhanced metabolic stability (fluorine); pyridine improves solubility and hydrogen bonding
Compound 187: 2-(2,3-dihydro-1-benzofuran-5-yl)-N'-[(1E)-1-(4-fluoro-2-hydroxyphenyl)ethylidene]acetohydrazide Dihydrobenzofuran, 4-fluoro-2-hydroxyphenyl Hydroxyl (polar), Fluorine (electron-withdrawing), Bicyclic structure Rigidity from benzofuran; hydroxyl group increases solubility
303094-79-3: 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide 4-bromophenyl, 2-fluorophenyl, phenyl Bromine, Fluorine (dual halogens) Synergistic halogen bonding potential; increased molecular weight

Physicochemical and Electronic Properties

  • In contrast, analogs like ZE-4c (fluorophenyl) and 303102-51-4 (methoxyphenyl) balance electron-withdrawing and -donating groups, modulating reactivity and solubility .
  • Lipophilicity : Bromine and chlorine substituents in the target compound likely increase logP values compared to fluorine-containing analogs (e.g., ZE-4c, compound 187), which may improve membrane permeability but reduce aqueous solubility .
  • Stereochemical Rigidity: The (E)-configuration of the imine group, confirmed in analogs via X-ray crystallography (e.g., ), ensures planar geometry, critical for molecular recognition.

Methodologies for Structural and Functional Analysis

  • X-ray Crystallography : Used to confirm the (E)-configuration and molecular geometry in analogs (e.g., ), this technique is essential for validating the target compound’s structure .
  • ChemGPS-NP and Molecular Fingerprints : These tools, highlighted in and , enable visualization of chemical space and functional similarity. The target compound’s bromothiophene moiety positions it distinctly from phenyl- or pyridine-based analogs, suggesting unique biological or physicochemical profiles .
  • Spectroscopic Techniques : IR, NMR, and mass spectrometry (e.g., ) are critical for characterizing triazole-acetohydrazides, particularly in confirming sulfanyl and hydrazide linkages .

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